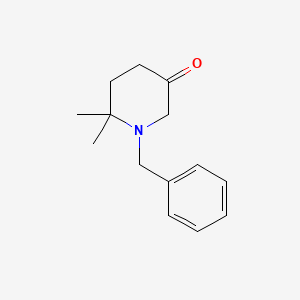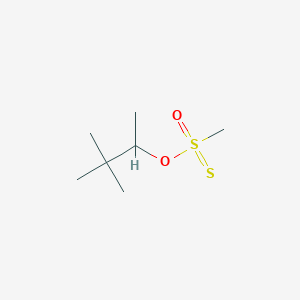
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- typically involves multi-step organic reactions. One common approach is the reaction of a furan derivative with a fluorinated ketone under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted furanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxy group may participate in hydrogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Pentanone, 1-(2-furanyl)-4-methyl-
- 2-Furancarboxaldehyde
- 2-Furylmethyl ketone
Comparison: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity
Eigenschaften
CAS-Nummer |
334873-76-6 |
|---|---|
Molekularformel |
C10H12F2O3 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2,2-difluoro-1-(furan-3-yl)-3-hydroxy-4-methylpentan-1-one |
InChI |
InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-3-4-15-5-7/h3-6,8,13H,1-2H3 |
InChI-Schlüssel |
WGFOQXUKMMJILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)C1=COC=C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


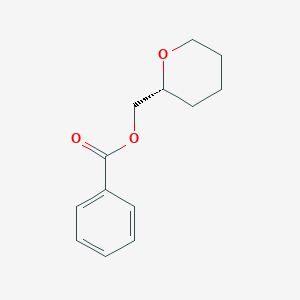
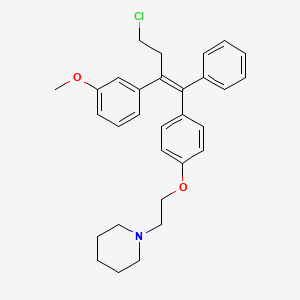
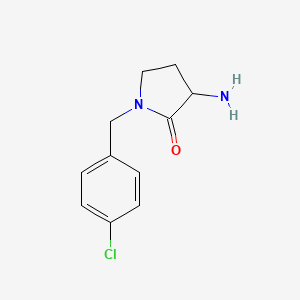

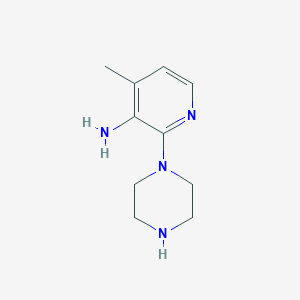

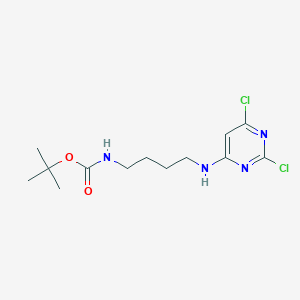

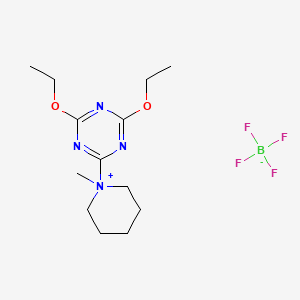
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
